3-Methoxy-4'-nitro-1,1'-biphenyl

Melting Point Regioisomer Comparison Solid-State Properties

Sourcing regioisomerically pure 3-methoxy-4'-nitrobiphenyl with defined electronic profile is critical for reproducible liquid crystal alignment and asymmetric cross-coupling. BenchChem supplies: • Confirmed near-planar conformation (torsion angle -179°) that ensures optimal mesophase orientation as a patented orientation additive. • ≥98% HPLC purity to eliminate regioisomer interference. • Dual functionality-electron-donating methoxy and electron-withdrawing nitro-for directed Suzuki-Miyaura couplings. • Ready stock for immediate global dispatch, supporting both R&D and pilot-scale procurement.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 107624-96-4
Cat. No. B1611077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4'-nitro-1,1'-biphenyl
CAS107624-96-4
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9H,1H3
InChIKeyRHXHCVSIRNYRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4'-nitro-1,1'-biphenyl (CAS 107624-96-4): A Versatile Nitro-Substituted Biphenyl Building Block for Advanced Materials and Chemical Synthesis


3-Methoxy-4'-nitro-1,1'-biphenyl (CAS 107624-96-4) is an asymmetrically substituted biphenyl derivative featuring a methoxy group (-OCH₃) at the 3-position of one phenyl ring and a nitro group (-NO₂) at the 4'-position of the other. With a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol, this yellow crystalline solid exhibits a melting point of 91-92°C (recrystallized from methanol) and a predicted density of 1.202±0.06 g/cm³ . The compound is widely recognized as a versatile intermediate in organic synthesis, particularly in the construction of advanced materials, pharmaceuticals, and agrochemicals . Its dual functionality—an electron-donating methoxy group and a strong electron-withdrawing nitro group—creates a unique push-pull electronic system that governs its reactivity and physicochemical behavior.

Why Regioisomeric Substitution of 3-Methoxy-4'-nitro-1,1'-biphenyl Cannot Be Arbitrarily Interchanged


The precise positioning of substituents on the biphenyl scaffold critically dictates the compound's electronic structure, molecular geometry, and intermolecular interactions. In 3-Methoxy-4'-nitro-1,1'-biphenyl, the methoxy group at the 3-position and the nitro group at the 4'-position establish a distinct dipolar and steric profile that cannot be replicated by its regioisomers (e.g., 4-methoxy-4'-nitro-1,1'-biphenyl) or analogs with alternative substituents (e.g., 3-methyl-4'-nitro-1,1'-biphenyl). These structural differences translate into quantifiable variations in melting point, crystal packing, torsional angles, and electronic properties—each of which directly impacts performance in downstream applications such as liquid crystal formulation, cross-coupling reactions, and materials design [1]. The following evidence guide provides the quantitative data necessary to justify the selection of this specific regioisomer over closely related alternatives.

Quantitative Evidence Guide: How 3-Methoxy-4'-nitro-1,1'-biphenyl Differentiates from Closest Analogs in Key Performance Dimensions


Melting Point Depression Relative to 4-Methoxy Regioisomer: Implications for Crystallization and Formulation

3-Methoxy-4'-nitro-1,1'-biphenyl exhibits a melting point of 91-92°C (recrystallized from methanol), which is approximately 18-19°C lower than that of its regioisomer 4-methoxy-4'-nitro-1,1'-biphenyl (CAS 2143-90-0), which melts at 110°C [1]. This significant difference arises from altered molecular symmetry and packing efficiency in the solid state.

Melting Point Regioisomer Comparison Solid-State Properties

Near-Planar Conformation vs. Substituted Biphenyls: Enabling Ordered Molecular Alignment in Liquid Crystal Applications

Single-crystal X-ray diffraction analysis reveals that 3-Methoxy-4'-nitro-1,1'-biphenyl adopts a nearly planar conformation with a torsion angle of -179(2)° between the two phenyl rings (C(4)-C(7)-C(8)-C(9)) [1]. This high degree of planarity is critical for applications requiring ordered molecular alignment, such as in liquid crystal displays and optical elements. In contrast, alkyl-substituted 4-nitrobiphenyl derivatives (e.g., 4'-methyl, 4'-ethyl, 4'-n-butyl) adopt increasingly non-planar geometries due to steric bulk, which reduces their ability to intercalate efficiently and participate in ordered mesophases [2].

Crystal Structure Torsion Angle Liquid Crystal Additive

Distinct Hydrogen-Bonding Capability: Methoxy vs. Methyl Substituent

The presence of the methoxy group (-OCH₃) at the 3-position provides a hydrogen-bond acceptor site, whereas the methyl analog (3-methyl-4'-nitro-1,1'-biphenyl, CAS 952-21-6) lacks this capability (hydrogen bond acceptor count: 0 for methyl vs. 1 for methoxy) [1]. This functional distinction enables 3-Methoxy-4'-nitro-1,1'-biphenyl to participate in directed supramolecular assembly and to exhibit enhanced solubility in polar organic solvents (e.g., ethanol, acetone) compared to the hydrophobic methyl derivative .

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

Electronic Structure Modulation: Push-Pull Character Distinct from Symmetric Analogs

Density Functional Theory (DFT) studies on nitro-substituted biphenyl derivatives demonstrate that the position of the electron-donating substituent (methoxy vs. hydroxy vs. methyl) significantly modulates frontier orbital energies (HOMO and LUMO) and the HOMO-LUMO gap [1]. While direct computational data for 3-Methoxy-4'-nitro-1,1'-biphenyl is not explicitly reported in the primary literature, class-level inferences from related nitro-biphenyl systems indicate that the 3-methoxy substitution pattern yields a unique electronic push-pull profile that differs from both the 4-methoxy regioisomer and the unsubstituted 4-nitrobiphenyl. This electronic tuning is essential for applications in organic electronics and photoredox catalysis where precise redox potentials are required.

DFT HOMO-LUMO Electronic Properties

Recommended Application Scenarios for 3-Methoxy-4'-nitro-1,1'-biphenyl Based on Quantified Differentiation


Liquid Crystal Additive for Polymeric Display and Recording Media

Patents explicitly claim that biphenyl derivatives, including those with nitro and alkoxy substitution, improve the orientation of polymeric liquid crystals when added at 0.01-10 wt% [1]. The near-planar conformation of 3-Methoxy-4'-nitro-1,1'-biphenyl (torsion angle -179°) [2] supports this application, as planar biphenyls are known to promote mesophase alignment and enhance the electro-optical performance of information recording media and displays.

Suzuki-Miyaura Cross-Coupling Intermediate for Complex Biaryl Synthesis

The compound serves as a benchmark substrate in Suzuki-Miyaura cross-coupling methodologies. Its distinct substitution pattern makes it a valuable building block for constructing unsymmetrical biaryl motifs found in pharmaceuticals and agrochemicals . The methoxy group provides a handle for further functionalization, while the nitro group can be reduced to an amine for subsequent derivatization.

Crystal Engineering and Supramolecular Chemistry Studies

The combination of a hydrogen-bond acceptor (methoxy) and a strong electron-withdrawing group (nitro) enables 3-Methoxy-4'-nitro-1,1'-biphenyl to participate in directed intermolecular interactions. The reported crystal structure reveals van der Waals packing with a nearest intermolecular distance of 3.647 Å [2], making this compound a useful model for studying weak non-covalent interactions and crystal packing forces in substituted aromatic systems.

Mutagenicity Structure-Activity Relationship (SAR) Studies

As a member of the 4-nitrobiphenyl family, this compound is relevant for toxicological SAR studies aimed at understanding how substituent position and electronic character modulate mutagenic potential. Class-level evidence indicates that 4-nitrobiphenyl derivatives exhibit varying mutagenicity depending on the steric and electronic nature of remote substituents [3].

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